molecular formula C17H14N2O2 B7558578 N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide

N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide

Cat. No. B7558578
M. Wt: 278.30 g/mol
InChI Key: MQAUBZHBXOFSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide, commonly known as DPhox, is a chemical compound that has gained significant attention in the field of organic synthesis. DPhox is a versatile ligand that has been used in various catalytic reactions, including cross-coupling reactions, C-H bond activation, and asymmetric synthesis.

Mechanism of Action

The mechanism of action of DPhox in catalytic reactions involves its coordination with a metal catalyst, which then facilitates the reaction by stabilizing the transition state. In cross-coupling reactions, DPhox acts as a bidentate ligand, coordinating with the metal catalyst through both nitrogen and oxygen atoms. In C-H bond activation, DPhox coordinates with the metal catalyst through the oxygen atom, facilitating the activation of the C-H bond.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DPhox. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPhox is its versatility in catalytic reactions. It has been shown to be effective in various reactions, making it a valuable tool for organic chemists. Additionally, the synthesis of DPhox is a straightforward and efficient process, making it easily accessible for laboratory experiments.
However, there are also limitations to the use of DPhox in laboratory experiments. One limitation is its sensitivity to air and moisture, which can affect its reactivity. Additionally, the cost of DPhox can be relatively high, making it less accessible for some researchers.

Future Directions

There are several future directions for the use of DPhox in scientific research. One direction is the development of new catalytic reactions using DPhox as a ligand. Additionally, there is potential for the use of DPhox in the synthesis of new natural products. Further research is also needed to explore the biochemical and physiological effects of DPhox.
Conclusion
In conclusion, DPhox is a versatile ligand that has been extensively used in scientific research, particularly in the field of organic synthesis. Its efficient synthesis and effectiveness in various catalytic reactions make it a valuable tool for organic chemists. Further research is needed to explore the potential applications of DPhox in catalytic reactions and the synthesis of new natural products.

Synthesis Methods

DPhox can be synthesized through a multistep process that involves the reaction of diphenylamine with methyl chloroformate in the presence of a base, followed by the addition of oxalyl chloride and then ammonia. The resulting product is then treated with acetic anhydride to obtain DPhox. The synthesis of DPhox is a straightforward and efficient process, making it a popular choice for organic chemists.

Scientific Research Applications

DPhox has been extensively used in scientific research, particularly in the field of organic synthesis. It has been shown to be an effective ligand in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, copper-catalyzed C-H bond activation, and asymmetric synthesis. DPhox has also been used in the synthesis of various natural products, including alkaloids and terpenes.

properties

IUPAC Name

N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-12-15(18-21-16)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUBZHBXOFSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide

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